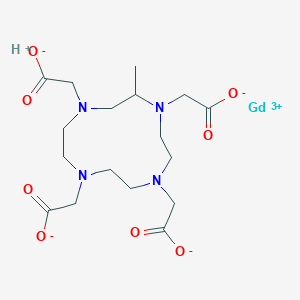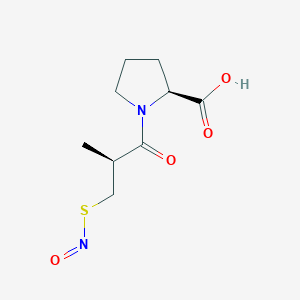
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting key enzymes involved in various metabolic pathways. The compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their metabolic processes.
Biochemical and Physiological Effects
Ethyl (this compound)-2-(5-ethoxyoxolan-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound can be synthesized in large quantities, making it readily available for use in various experiments. However, the limitations of using the compound include its limited solubility in water and its instability under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate. One possible direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the compound's mechanism of action and its effects on various metabolic pathways can be further elucidated to understand its biological activity better.
Synthesemethoden
The synthesis of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate involves the reaction of ethyl acetoacetate with 5-ethoxy-3-hydroxypentanal in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of the desired compound. The reaction conditions, such as temperature, time, and the type of catalyst used, can be optimized to obtain a high yield of the product.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate has various scientific research applications. It is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Eigenschaften
| 119614-46-9 | |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)5-8-6-10(13-4-2)14-7-8/h5,10H,3-4,6-7H2,1-2H3/b8-5- |
InChI-Schlüssel |
GFASPNZUNBPNMW-YVMONPNESA-N |
Isomerische SMILES |
CCOC1C/C(=C/C(=O)OCC)/CO1 |
SMILES |
CCOC1CC(=CC(=O)OCC)CO1 |
Kanonische SMILES |
CCOC1CC(=CC(=O)OCC)CO1 |
Synonyme |
Acetic acid, (5-ethoxydihydro-3(2H)-furanylidene)-, ethyl ester, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


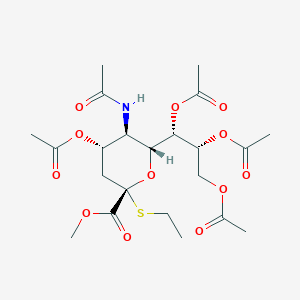
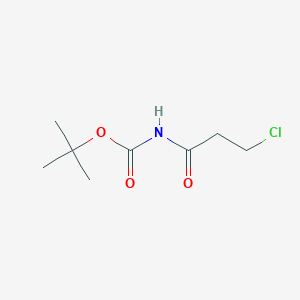
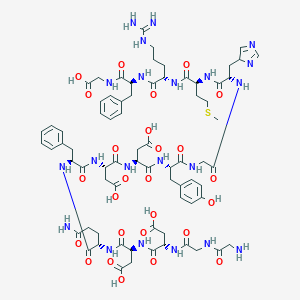
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
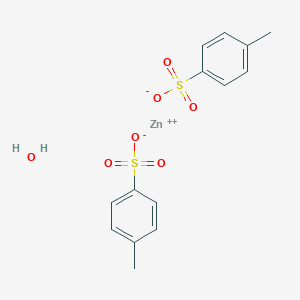
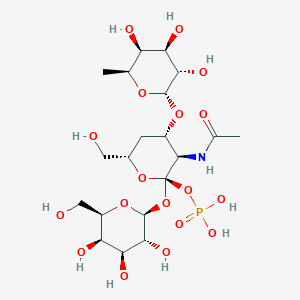



![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
